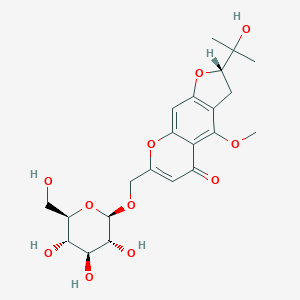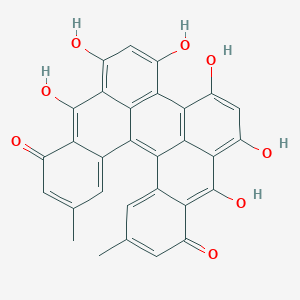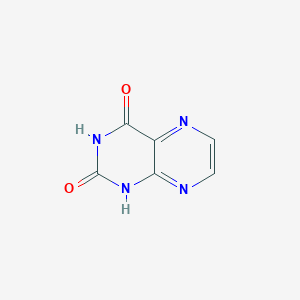
Rapanon
Übersicht
Beschreibung
Rapanone is a plant-derived simple alkyl-dihydroxybenzoquinone. It is structurally similar to embelin, a well-known cytotoxic agent. Rapanone is primarily extracted from the leaves of the white-berried Ardisia crenata Sims . It has shown significant cytotoxic activity against various cancer cell lines, making it a compound of interest in pharmacological research .
Wissenschaftliche Forschungsanwendungen
Rapanone has a broad spectrum of scientific research applications:
Wirkmechanismus
- Downstream Effects : Alterations in lipid signaling can influence inflammation, cell proliferation, and oxidative stress .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemische Analyse
Biochemical Properties
Rapanone interacts with various enzymes, proteins, and other biomolecules. It is a potent and selective inhibitor of human synovial phospholipase A2, with an IC50 of 2.6 μM . This interaction plays a crucial role in its anti-inflammatory effects .
Cellular Effects
Rapanone exhibits high cytotoxic activity against various types of cancer cells . For instance, it has been shown to inhibit the cell viability of primary rat hepatocytes and HepG2 cells . Rapanone induces a concentration-dependent mitochondrial membrane potential dissipation, ATP depletion, hydrogen peroxide generation, and phosphatidyl serine externalization in HepG2 cells .
Molecular Mechanism
Rapanone exerts its effects at the molecular level by inhibiting electron transport at Complex III, promoting mitochondrial dysfunction . This inhibition impairs mitochondrial respiration, potentially contributing to its toxicity towards cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rapanone can be synthesized through reductive C-alkylation. This method involves a single-step reductive C-alkylation protocol using a metal-free, room-temperature-based reaction condition. This process can be scaled up to gram-scale synthesis with an excellent yield of up to 93% . The product obtained through this method undergoes a straightforward purification protocol .
Industrial Production Methods: For industrial purposes, rapanone is typically extracted from the leaves of Ardisia crenata Sims using methods such as heat reflux, shaking, and ultrasound-assisted extraction. The most effective and economical method has been shown to be 20 minutes of ultrasound-assisted extraction with ethyl acetate or chloroform .
Analyse Chemischer Reaktionen
Reaktionstypen: Rapanon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit gängigen Oxidationsmitteln oxidiert werden.
Reduktion: Reduktive C-Alkylierung ist eine Schlüsselreaktion für die Synthese von this compound-Derivaten.
Substitution: Substitutionsreaktionen können unter geeigneten Bedingungen mit geeigneten Nukleophilen durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, von denen gezeigt wurde, dass sie verbesserte therapeutische Eigenschaften besitzen .
4. Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird für die Synthese neuer Derivate mit potenziellen therapeutischen Vorteilen verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:
Zytotoxische Aktivität: Es zeigt eine hohe zytotoxische Aktivität gegen Krebszelllinien, indem es Apoptose induziert.
Antioxidative Aktivität: this compound wirkt als Antioxidans, indem es freie Radikale fängt und oxidativen Stress reduziert.
Entzündungshemmende und antibakterielle Eigenschaften: Es besitzt auch entzündungshemmende und antibakterielle Eigenschaften.
Vergleich Mit ähnlichen Verbindungen
Rapanon ist strukturell ähnlich zu Embelin, einem anderen Alkyl-Dihydroxybenzochinon. Beide Verbindungen zeigen eine zytotoxische Aktivität, aber this compound hat ein günstigeres Sicherheitsprofil und eine höhere Selektivität gegenüber Krebszellen gezeigt . Andere ähnliche Verbindungen sind Doxorubicin, ein Chinonderivat, das in der Chemotherapie verwendet wird .
Ähnliche Verbindungen:
- Embelin
- Doxorubicin
This compound zeichnet sich durch seine hohe zytotoxische Aktivität, gute Selektivität und ein günstiges Sicherheitsprofil aus, was es zu einer vielversprechenden Verbindung für weitere Forschung und Entwicklung macht .
Eigenschaften
IUPAC Name |
2,5-dihydroxy-3-tridecylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(22)16(20)14-17(21)19(15)23/h14,20,23H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKNOBHCKRZHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205915 | |
| Record name | Rapanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573-40-0 | |
| Record name | Rapanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rapanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rapanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rapanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 573-40-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH52PPU72X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















